Enantioselective Enzymatic Recognition: BSS Strictly Produces (R)-Benzylsuccinate, Not the (S)-Enantiomer
Benzylsuccinate synthase (BSS) catalyzes the enantiospecific formation of (R)-benzylsuccinate from toluene and fumarate with strict stereochemical fidelity. The (S)-enantiomer is not produced by the enzyme, as confirmed by multiscale QM/MM modeling and microkinetic analysis that predict exclusive R-enantiomer formation driven by dynamic kinetic behavior of toluene in the active site [1]. Racemic (±)-2-benzylsuccinic acid derivatives (e.g., CAS 100334-75-6) contain 50% of the non-cognate (S)-enantiomer that cannot productively engage BSS or BSS-dependent pathways.
| Evidence Dimension | Enantiomeric product specificity of benzylsuccinate synthase (BSS) |
|---|---|
| Target Compound Data | >99% (R)-benzylsuccinate (enantiospecific formation) |
| Comparator Or Baseline | (S)-benzylsuccinate: not formed by BSS (undetectable); Racemic mixture: contains 50% (S)-enantiomer inactive toward BSS |
| Quantified Difference | Complete enantioselectivity: R:S ratio approaches infinity under enzymatic conditions |
| Conditions | In vitro BSS reconstitution assay with toluene and fumarate; QM/MM simulation validated by kinetic isotope effects (KIE = 1.7–2.1) |
Why This Matters
For researchers studying anaerobic hydrocarbon degradation or employing BSS as a biocatalytic tool, only the (R)-enantiomer is biologically competent; racemic material introduces 50% inert mass that complicates kinetic analyses and reduces effective concentration.
- [1] Szaleniec, M., Oleksy, G., Aleksic, I., Krämer, K., Heider, J. Unravelling the Enantioselective Mechanism of Benzylsuccinate Synthase: Insights into Anaerobic Hydrocarbon Degradation Through Multiscale Modelling and Kinetics. bioRxiv, 2024, 10.1101/2024.10.11.617960. View Source
